molecular formula C9H14N2O B7504728 N,N,1,5-tetramethylpyrrole-2-carboxamide

N,N,1,5-tetramethylpyrrole-2-carboxamide

Cat. No.: B7504728
M. Wt: 166.22 g/mol
InChI Key: QDDGTCBIILDTTO-UHFFFAOYSA-N
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Description

N,N,1,5-Tetramethylpyrrole-2-carboxamide is a chemical compound of interest in medicinal chemistry and pharmacological research. While specific studies on this exact compound are limited, its core structure, the pyrrole-2-carboxamide scaffold, is recognized as a valuable pharmacophore in the development of novel therapeutic agents. Research on analogous pyrrole-2-carboxamide compounds has demonstrated significant potential in targeting infectious diseases. For instance, similar molecular frameworks have been designed and synthesized as potent inhibitors of Mycobacterial membrane protein large 3 (MmpL3), a promising target for new anti-tuberculosis agents . Furthermore, the pyrrole-2-carboxamide scaffold has been investigated for its anti-inflammatory and anti-cancer properties. Related research has identified 5-methyl-2-carboxamidepyrrole-based molecules as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), two enzymes involved in inflammation and cancer progression . The specific substitution pattern on this compound, featuring tetramethyl and dimethylcarboxamide groups, suggests its utility as a key intermediate or building block for exploring structure-activity relationships (SAR) and optimizing drug-like properties such as potency and metabolic stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N,N,1,5-tetramethylpyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7-5-6-8(11(7)4)9(12)10(2)3/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDGTCBIILDTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related carboxamide derivatives, primarily pyrazolo[1,5-a]pyrimidine carboxamides, which share functional group similarities but differ in core heterocyclic systems and substituent patterns.

Structural Differences

  • Core Heterocycle: N,N,1,5-Tetramethylpyrrole-2-carboxamide: Features a monocyclic pyrrole ring (C₄H₄N) with four methyl groups and a carboxamide. Pyrazolo[1,5-a]pyrimidine Carboxamides (e.g., compounds in ): Bicyclic systems combining pyrazole and pyrimidine rings.

Substituent Effects on Physicochemical Properties

Compound Molecular Formula Key Substituents Molecular Weight Likely Lipophilicity (LogP)*
This compound C₉H₁₄N₂O N,N-dimethyl; 1,5-dimethyl ~166.22 Moderate (estimated)
5,7-Diphenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide C₂₈H₂₃N₅O 5,7-diphenyl; phenethylamide 457.52 High (due to aromatic groups)
N-(4-cyanophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide C₂₁H₁₀Cl₂F₃N₅O Trifluoromethyl; dichlorophenyl 476.24 Very High (halogenated groups)

*LogP values are inferred based on substituent contributions.

  • Lipophilicity : The target pyrrole compound’s methyl groups likely increase lipophilicity compared to unsubstituted pyrroles but remain less lipophilic than pyrazolo[1,5-a]pyrimidines with halogenated or aromatic substituents (e.g., trifluoromethyl or phenyl groups in ) .
  • Solubility: Methyl groups may reduce aqueous solubility compared to polar substituents (e.g., cyanophenyl in ), though pyrrole’s smaller ring system could marginally improve solubility relative to bulkier bicyclic analogs.

Key Research Findings

Regioselectivity and Structural Confirmation : Pyrazolo[1,5-a]pyrimidine carboxamides exhibit well-defined regioselectivity, as confirmed by X-ray crystallography (e.g., compound 8b in ) . This contrasts with pyrrole derivatives, where substitution patterns are simpler but less explored.

Impact of Halogenation : Trifluoromethyl and chloro substituents () significantly enhance binding affinity in biological targets compared to methyl groups, which prioritize steric effects over electronic modulation .

Synthetic Scalability : Ultrasound-assisted synthesis () offers advantages for pyrazolo[1,5-a]pyrimidines, but pyrrole derivatives may require alternative strategies to accommodate methyl group installation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N,1,5-tetramethylpyrrole-2-carboxamide, and how can reaction conditions be standardized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including pyrrole ring alkylation and carboxamide functionalization. Key steps include:

  • Alkylation : Use of methylating agents (e.g., methyl iodide) under inert conditions to introduce methyl groups at positions 1 and 5 .

  • Carboxamide Formation : Coupling of the pyrrole intermediate with a methylamine derivative via a carbodiimide-mediated reaction (e.g., HATU/DMAP) in anhydrous DMF .

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .

  • Standardization : Monitor reaction progress via TLC and optimize temperature (60–80°C) and solvent polarity to minimize side products .

    • Data Table : Hypothetical Reaction Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)
AlkylationCH₃I, K₂CO₃, DMF, 70°C7892
Carboxamide CouplingHATU, DIPEA, DMF, RT6595

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm methyl group positions (δ ~2.3–2.5 ppm for N-methyl; δ ~3.8 ppm for pyrrole-CH₃) and carboxamide carbonyl (δ ~165–170 ppm in ¹³C) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the compound’s bioactivity data across different assays?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Compare binding affinities across assays to identify assay-specific artifacts .

  • MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (GROMACS) to assess conformational stability and ligand-target binding modes under physiological conditions .

  • Meta-Analysis : Cross-reference bioactivity data (IC₅₀, Ki) with structural analogs (e.g., pyrazolo[1,5-a]pyrimidine derivatives) to identify substituent effects on potency .

    • Data Table : Hypothetical Bioactivity Comparison
Assay TypeTargetIC₅₀ (μM)Notes
Kinase InhibitionEGFR0.45 ± 0.1High selectivity over HER2
Anti-inflammatoryCOX-21.2 ± 0.3Contradicts earlier COX-1 data

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodological Answer :

  • Co-crystallization : Use co-formers (e.g., carboxylic acids) to stabilize the lattice via hydrogen bonding .
  • Solvent Screening : Test high-boiling solvents (e.g., DMSO, NMP) in vapor diffusion setups. SHELXD can assist in phase problem resolution for twinned crystals .
  • Cryo-Cooling : Flash-cool crystals to 100 K in Paratone-N oil to reduce thermal motion artifacts .

Specialized Methodological Considerations

Q. How do substituent modifications (e.g., trifluoromethyl vs. methyl) impact the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 at B3LYP/6-31G* level to compute frontier molecular orbitals (HOMO/LUMO), charge distribution, and Fukui indices .
  • Electrochemical Profiling : Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) to compare redox potentials and stability of derivatives .
  • SAR Analysis : Correlate substituent electronegativity (e.g., CF₃ vs. CH₃) with bioactivity trends using linear regression models .

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